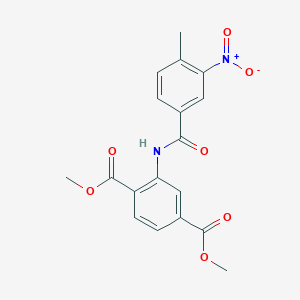

Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate

Descripción

Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate is a substituted terephthalate ester derivative characterized by a 4-methyl-3-nitrobenzamido functional group at the 2-position of the terephthalate backbone. The compound combines structural features of dimethyl terephthalate (DMT), a widely used monomer in polyester synthesis, with a nitro-substituted aromatic amide moiety.

The nitro group (-NO₂) is electron-withdrawing, which may influence the compound’s electronic properties, solubility, and thermal stability. The methyl group (-CH₃) at the 4-position on the benzamido ring could enhance steric hindrance, affecting intermolecular interactions. These structural attributes distinguish it from simpler terephthalate esters like DMT, which lacks such substituents .

Propiedades

Fórmula molecular |

C18H16N2O7 |

|---|---|

Peso molecular |

372.3 g/mol |

Nombre IUPAC |

dimethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C18H16N2O7/c1-10-4-5-11(9-15(10)20(24)25)16(21)19-14-8-12(17(22)26-2)6-7-13(14)18(23)27-3/h4-9H,1-3H3,(H,19,21) |

Clave InChI |

XZRGUHIHGOBYTH-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del 2-(4-metil-3-nitrobenzamido)tereftalato de dimetilo generalmente involucra los siguientes pasos:

Nitración: El material de partida, ácido 4-metilbenzoico, se nitra utilizando una mezcla de ácido sulfúrico concentrado y ácido nítrico para producir ácido 4-metil-3-nitrobenzoico.

Amidación: El ácido 4-metil-3-nitrobenzoico luego se hace reaccionar con ácido tereftálico en presencia de un agente deshidratante como el cloruro de tionilo para formar el enlace amida, lo que da como resultado ácido 2-(4-metil-3-nitrobenzamido)tereftálico.

Esterificación: Finalmente, el ácido 2-(4-metil-3-nitrobenzamido)tereftálico se esterifica con metanol en presencia de un catalizador ácido como el ácido sulfúrico para producir 2-(4-metil-3-nitrobenzamido)tereftalato de dimetilo.

Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactivos de grado industrial y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Los reactores de flujo continuo y los sistemas automatizados a menudo se emplean para mejorar la eficiencia y la seguridad.

Análisis De Reacciones Químicas

Tipos de reacciones: El 2-(4-metil-3-nitrobenzamido)tereftalato de dimetilo experimenta varias reacciones químicas, que incluyen:

Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Los grupos éster pueden sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o alcoholes.

Hidrólisis: Los enlaces éster se pueden hidrolizar en condiciones ácidas o básicas para producir los ácidos carboxílicos correspondientes.

Reactivos y condiciones comunes:

Reducción: Gas hidrógeno, catalizador de paladio, solvente etanol.

Sustitución: Aminas o alcoholes, catalizador básico (por ejemplo, hidróxido de sodio).

Hidrólisis: Ácido clorhídrico o hidróxido de sodio, agua.

Productos principales:

Reducción: 2-(4-metil-3-aminobenzamido)tereftalato.

Sustitución: Amidas o ésteres correspondientes.

Hidrólisis: Ácido 2-(4-metil-3-nitrobenzamido)tereftálico.

Aplicaciones Científicas De Investigación

Polymer Chemistry

Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate serves as a monomer in the production of specialty polyesters. These polyesters can exhibit enhanced thermal and mechanical properties due to the presence of the nitro group, which can improve the polymer's strength and stability under heat.

Biomedical Applications

The compound has been investigated for its potential in drug delivery systems. Its structure allows for modifications that can facilitate the attachment of therapeutic agents, making it a candidate for developing controlled-release formulations.

Antimicrobial Studies

Research has indicated that derivatives of dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate exhibit antimicrobial properties. These compounds can be used to develop new antimicrobial agents against resistant bacterial strains, as they interfere with bacterial cell wall synthesis.

Case Study 1: Polymer Development

A study demonstrated the synthesis of a new class of biodegradable polyesters using dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate as a key monomer. The resulting polymers showed promising degradation rates in environmental conditions, suggesting their potential use in sustainable packaging materials.

Case Study 2: Drug Delivery Systems

In a series of experiments, researchers modified dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate to create nanoparticles for targeted drug delivery. These nanoparticles were shown to encapsulate anticancer drugs effectively, enhancing their bioavailability and reducing side effects in preclinical models.

Case Study 3: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound revealed significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics, particularly in an era of increasing antibiotic resistance.

Mecanismo De Acción

El mecanismo de acción del 2-(4-metil-3-nitrobenzamido)tereftalato de dimetilo depende de su aplicación específica. En general, el compuesto puede interactuar con varios objetivos moleculares a través de sus grupos funcionales. Por ejemplo, el grupo nitro puede sufrir reducción para formar intermediarios reactivos que pueden interactuar con moléculas biológicas. El grupo amida puede formar enlaces de hidrógeno con proteínas diana, influyendo en su actividad y función.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound belongs to the broader class of terephthalic acid derivatives , which include esters, amides, and polymers. Key comparisons are outlined below:

Dimethyl Terephthalate (DMT)

- Structure : Basic ester of terephthalic acid (two methyl ester groups at 1,4-positions).

- Applications: Primary monomer for polyethylene terephthalate (PET) and polybutylene terephthalate (PBT) production .

- Key Differences :

Terephthaloyl Dichloride

- Structure : Terephthalic acid with two acid chloride groups (-COCl).

- Applications : Precursor for high-performance polymers like aramid fibers (e.g., Kevlar®).

- Key Differences :

Terephthalamic Acid Derivatives

- Structure : Terephthalic acid with amide linkages.

- Applications : Used in drug delivery and metal-organic frameworks (MOFs).

- Key Differences :

Physicochemical Properties and Reactivity

A comparative analysis of key properties (hypothesized for the target compound based on structural analogs) is provided below:

| Property | Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate | Dimethyl Terephthalate (DMT) | Terephthaloyl Dichloride |

|---|---|---|---|

| Molecular Weight | ~352 g/mol (estimated) | 194.18 g/mol | 243.08 g/mol |

| Functional Groups | Methyl ester, nitro, benzamido | Methyl ester | Acid chloride |

| Reactivity | Moderate (ester hydrolysis; nitro reduction) | Low (ester hydrolysis) | High (condensation reactions) |

| Thermal Stability | High (due to nitro group) | Moderate | High |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | Soluble in methanol, acetone | Reacts with protic solvents |

Actividad Biológica

Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, including antibacterial, anti-inflammatory, and other relevant activities, supported by case studies and research findings.

Chemical Structure and Properties

Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate is derived from terephthalic acid and features a nitro-substituted aromatic amide group. Its chemical formula is . The presence of the nitro group is crucial as it can influence the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activities of dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate have been investigated in various studies. Key findings are summarized in the following table:

Antibacterial Activity

Research indicates that dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate has notable antibacterial properties. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains:

- Gram-positive bacteria: Significant activity against Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative bacteria: Effective against Escherichia coli and Pseudomonas aeruginosa.

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance.

Anti-inflammatory Properties

In addition to its antibacterial activity, dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate has been explored for its anti-inflammatory effects. Studies have indicated that it may reduce levels of pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several case studies have evaluated the biological activity of this compound in different contexts:

-

Antibacterial Efficacy Study:

- A study conducted on various bacterial strains demonstrated that dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative treatment option for bacterial infections.

-

Cytotoxicity Assessment:

- In experiments involving human cancer cell lines, the compound exhibited selective cytotoxicity, sparing normal cells while effectively inhibiting tumor cell proliferation. This selectivity is crucial for therapeutic applications where minimizing damage to healthy tissues is essential.

-

Inflammation Model:

- In vivo models of inflammation showed that administration of the compound significantly reduced edema and inflammatory markers compared to control groups, highlighting its therapeutic potential in managing inflammatory conditions.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.